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Introduction to CL22 and Its Biological Significance

C-C motif chemokine ligand 22 (CL22) is a small cytokine belonging to the CC chemokine family that

plays a crucial role in immune regulation and inflammation. It is primarily secreted by dendritic cells,

macrophages, and certain other immune cells. The main function of CL22 is to attract and modulate the

activity of immune cells, particularly T lymphocytes, by binding to its receptor, CCR4. This binding

interaction makes CL22 a key player in immune responses and a valuable target for therapeutic

development in areas including autoimmune disorders, cancer immunotherapy, and inflammatory diseases.

Research into the molecular mechanisms by which CL22 influences immune cell migration and function

contributes to the development of potential therapeutic strategies targeting the chemokine system for

immunomodulation and disease intervention. The production of high-quality recombinant CL22 is therefore

essential for both basic research and applied clinical development [1].

Expression System Selection Strategy

Choosing the appropriate expression system is the most critical initial decision in recombinant CL22

production, as it directly impacts protein yield, functionality, and applicability for downstream uses.
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Different expression systems offer varying advantages for producing proteins with the required post-

translational modifications, correct folding, and biological activity.

Table: Comparison of Recombinant Protein Expression Systems for CL22 Production [2] [3]

Expression
System

Advantages Limitations
Best Suited for CL22
Applications

Prokaryotic (E.
coli)

Low cost, rapid growth,
high yield, easy scale-

up

Lacks complex PTMs (e.g.,
glycosylation), potential

inclusion body formation,
requires refolding

Non-glycosylated CL22 for
structural studies or

antibody production where
native PTMs are non-

essential

Yeast (P.
pastoris)

Fast growth, easy

manipulation,
moderate PTM

capability, secretion
enabled

Glycosylation patterns

differ from mammals,
potentially impacting

immunogenicity and
activity

Production of basic

glycosylated CL22 for
research use where

human-like glycosylation is
not critical

Insect Cells
(Baculovirus)

Performs complex
PTMs, good folding

and activity, scalable

Higher cost, longer
timeline, glycosylation

differs from mammalian
systems

Functional CL22 requiring
higher-order structure for

activity assays,
intermediate R&D stages

Mammalian
Cells (HEK293,
CHO)

Produces proteins
closest to native

human form, complete
PTMs, proper folding

High cost, long production
cycle, technically

demanding

Therapeutic-grade CL22,
binding assays, functional

studies requiring authentic
human protein structure

For therapeutic applications or studies requiring authentic human protein behavior, mammalian systems

such as HEK293 or CHO cells are the preferred choice despite higher costs and longer timelines. These

systems ensure proper folding and complete post-translational modifications, producing CL22 with

bioactivity most similar to the native human protein. For research purposes where specific activity is

maintained but exact glycosylation may be less critical, yeast or insect cell systems offer a favorable balance

between cost and functionality. Bacterial systems are most appropriate for producing large quantities of
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CL22 for immunization, antibody production, or structural studies where glycosylation is not required [2] [3]

[4].

The following decision diagram outlines the systematic process for selecting the optimal CL22 expression

system:

Start: CL22 Expression Need

Required Application?

Glycosylation Required?

Research Grade

Mammalian Cell System

Therapeutic Grade

Budget & Timeline?

Yes

E. coli System

No

Yeast System

Limited Budget

Insect Cell System

Moderate Budget

Scale Requirements?

Large Scale

Small to Medium Scale

Click to download full resolution via product page

Vector Design and Codon Optimization

Effective vector design is fundamental to achieving high-yield CL22 expression. The expression vector

must contain essential regulatory elements tailored to your chosen host system. Key components include
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strong promoters (e.g., T7 for E. coli, CMV for mammalian cells), appropriate selection markers (antibiotic

resistance), and replication origins suitable for the host. For secreted expression, which simplifies

purification, incorporate a signal peptide sequence (such as the native CL22 signal peptide or heterologous

leaders like honeybee melittin) upstream of the CL22 gene [3].

Codon optimization represents a critical strategy for enhancing heterologous protein expression,

particularly when expressing human CL22 in non-mammalian systems. This process involves several

technical considerations:

Codon Bias Matching: Modify the CL22 gene sequence to replace rare codons with those
preferentially used by the host organism. For example, in E. coli, substitute eukaryotic codons with

prokaryote-preferred variants (e.g., using GCT for alanine instead of GCC) to significantly boost
translation efficiency.

tRNA Abundance Alignment: Adjust codon frequency based on the host's natural tRNA pool to
prevent ribosomal stalling and ensure smooth translation elongation.

GC Content Adjustment: Maintain overall GC content between 40-60% to align with host
transcriptional preferences, avoiding extremes that can impair mRNA stability and transcription

efficiency.
Repetitive Sequence Minimization: Identify and break long repetitive sequences (≥10 bases)

through synonymous substitutions to reduce risks of homologous recombination and plasmid
instability.

mRNA Structure Deconstruction: Modify local sequences around the start codon to destabilize
stable secondary structures (e.g., hairpins) that can hinder ribosome binding and translation initiation

[3].

Step-by-Step Expression Protocol

Mammalian Cell Expression Protocol (HEK293 System)

The following workflow outlines the complete process for recombinant CL22 expression using HEK293

cells:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 11 Tech Support

https://www.pri-cella.com/support-cell_academy-strategies_for_enhancing_recombinant_protein_expression_core_techniques_for_efficient_and_reliable_results-2057
https://www.pri-cella.com/support-cell_academy-strategies_for_enhancing_recombinant_protein_expression_core_techniques_for_efficient_and_reliable_results-2057
https://www.smolecule.com/products/s1830004?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Vector Design & Preparation

HEK293 Cell Culture
(37°C, 5% CO₂)

Transfection (PEI method)
with CL22 expression vector

Expression Period
(24-72 hours post-transfection)

Harvest: Collect
Cell Culture Supernatant

Clarification
(Centrifugation + Filtration)

Purification
(Affinity Chromatography)

Analysis: SDS-PAGE,
Western Blot, Mass Spec
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Day 1: Cell Seeding
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Culture HEK293 cells in appropriate complete medium (e.g., DMEM with 10% FBS) under standard

conditions (37°C, 5% CO₂).
Once cells reach 70-80% confluence, detach them using trypsin-EDTA and seed into fresh culture

vessels at a density of 2-3 × 10⁶ cells per mL for suspension adaptation.
Allow cells to acclimatize for 24 hours before transfection [5].

Day 2: Transfection

For PEI-mediated transfection, prepare two separate tubes: Tube A with serum-free medium
containing your CL22 expression plasmid (1 µg DNA per mL of culture), and Tube B with serum-free

medium containing PEI (3 µL per µg DNA).
Combine Tube A and Tube B, mix thoroughly, and incubate for 15-20 minutes at room temperature to

allow DNA-PEI complex formation.
Add the DNA-PEI complexes dropwise to the cell culture while gently swirling to ensure even

distribution.
Return the transfected culture to the incubator (37°C, 5% CO₂) [5].

Days 3-5: Expression and Harvest

Monitor cell viability and protein expression over 24-72 hours post-transfection.
For secreted CL22, collect the culture supernatant by centrifugation at 4,000 × g for 20 minutes at

4°C to remove cells and debris.
Further clarify the supernatant using 0.45µm filtration to remove any remaining particulates before

purification.
Analyze initial expression levels by SDS-PAGE and Western blotting [5].

E. coli Expression Protocol

Transformation and Selection

Thaw chemically competent E. coli BL21(DE3) cells on ice and add 1-10 ng of your CL22 expression

vector.
Incubate on ice for 30 minutes, heat-shock at 42°C for 30 seconds, then return to ice for 2 minutes.

Add recovery medium and incubate with shaking at 37°C for 1 hour.
Plate transformed cells on LB agar containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin)

and incubate overnight at 37°C [5].

Expression Screening and Production
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Inoculate 5 mL LB medium containing antibiotic with a single colony and grow overnight at 37°C with

shaking.
Dilute the overnight culture 1:100 into fresh medium and grow at 37°C until OD600 reaches 0.6-0.8.

Induce CL22 expression by adding IPTG to a final concentration of 0.1-1.0 mM.
For soluble protein, reduce temperature to 20-25°C and continue shaking for 16-20 hours post-

induction.
Harvest cells by centrifugation at 4,000 × g for 20 minutes at 4°C.

Process cell pellets for protein purification, using lysis under native conditions for soluble protein or
denaturing conditions for inclusion bodies [5] [3].

Optimization Strategies for Enhanced Yield

Successful recombinant protein expression requires systematic optimization across multiple parameters.

The following strategies can significantly improve CL22 yield and quality:

Temperature Modulation: While E. coli is typically cultured at 37°C, lowering the temperature to 20-

25°C during induction can reduce metabolic stress, promote proper protein folding, and minimize

inclusion body formation. For mammalian cells, slight reduction to 32-35°C post-transfection can

enhance protein stability and prolong production phase.

Induction Optimization: Experiment with different inducer concentrations (e.g., IPTG concentration

for bacterial systems), induction timepoints (varying cell density at induction), and induction duration.

Use small-scale cultures to test these parameters before scaling up.

Media Formulation: Utilize chemically defined, animal-free media specifically formulated for your

host system. For mammalian cells, ensure adequate amino acids, vitamins, and growth factors. For

bacterial systems, optimize carbon and nitrogen sources. Consider fed-batch strategies for high-density

cultures.

Fusion Tags for Solubility: When expressing CL22 in E. coli, fusion tags such as Trx (Thioredoxin),

MBP (Maltose-Binding Protein), or SUMO (Small Ubiquitin-like Modifier) can dramatically

improve solubility. These tags serve as solubility enhancers and can be removed using specific

proteases during purification if necessary [3].

Table: Common Fusion Tags for Enhancing CL22 Expression [3]
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Tag
Size
(aa)

Key Applications Advantages for CL22

His-
Tag

2-10 Affinity purification,

detection

Minimal structural impact, easy purification, typically

doesn't require removal

Trx 109 Solubility enhancement Particularly effective in E. coli, improves folding of

disulfide-bonded proteins

GST 211 Purification, potential

solubility aid

Useful for purification, may aid solubility of some

proteins

MBP 396 Solubility enhancement Highly effective for improving solubility, especially in

eukaryotic hosts

SUMO ~100 Expression and solubility

enhancement

Enhances expression and solubility, not typically

used for purification unless combined

Protein Purification and Analysis

Purification Strategies

Affinity Chromatography represents the most efficient initial purification step, particularly for tagged

CL22 variants:

For His-tagged CL22, load clarified supernatant or cell lysate onto a nickel-NTA or cobalt affinity
column. Wash with 10-20 column volumes of binding buffer containing 20-50 mM imidazole to remove

weakly bound contaminants. Elute with a step or linear gradient of 50-500 mM imidazole.
For GST-tagged CL22, use glutathione-sepharose affinity resin. Wash extensively with PBS or

similar buffer, then elute with 10-50 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0.
For untagged CL22 or after tag removal, employ ion exchange chromatography (cation exchange for

basic proteins like CL22) followed by size exclusion chromatography as a polishing step.

Tag Removal (if necessary):

For fusion proteins with specific protease sites (e.g., TEV, HRV 3C, or thrombin), dialyze the eluted

protein against an appropriate cleavage buffer.
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Add protease at recommended ratios (typically 1:100 to 1:20 w/w protease:substrate) and incubate at

4-25°C for 2-16 hours.
Pass the cleaved mixture back through the original affinity resin to remove the cleaved tag and

protease [5].

Quality Assessment and Validation

Rigorous analysis is essential to confirm CL22 identity, purity, and functionality:

Purity Analysis: Perform SDS-PAGE under reducing and non-reducing conditions followed by
Coomassie Blue or silver staining. Expect a single major band at approximately 7-8 kDa for mature

CL22. Purity should exceed 95% for most applications [1].
Identity Confirmation: Use Western blotting with CL22-specific antibodies. For definitive

identification, employ mass spectrometry to verify molecular weight and confirm sequence coverage.
Functional Assays: Test chemotactic activity using Boyden chamber or similar migration assays with

CCR4-expressing cells (e.g., T lymphocytes). Determine specific activity by measuring cell migration
dose-response curves.

Endotoxin Testing: For in vivo applications, quantify endotoxin levels using LAL method. Endotoxin
levels should be <1.0 EU/μg protein [1].

Structural Characterization: For advanced applications, employ circular dichroism (CD)
spectroscopy to verify secondary structure, and analytical size exclusion chromatography to assess

oligomeric state and homogeneity.

Troubleshooting Common Expression Issues

Even with optimized protocols, researchers may encounter challenges with CL22 expression:

Low Expression Yields: Revisit codon optimization parameters, particularly around the initiation

region. Test different promoter strengths and plasmid backbones. For mammalian systems, ensure
adequate transfection efficiency (>70% for transient expression).

Protein Insolubility: For bacterial expression, empirically test different fusion tags (Trx, MBP,
SUMO). Optimize expression temperature (lower to 16-20°C) and consider using strains engineered

for disulfide bond formation (e.g., Origami). Evaluate co-expression of molecular chaperones.
Incorrect Processing: Verify signal peptide cleavage by N-terminal sequencing. If cleavage is

inefficient, test alternative signal peptides or consider intracellular expression with subsequent tag
removal.

Poor Biological Activity: Ensure proper post-translational modifications by selecting appropriate
expression systems (mammalian > insect > yeast > bacterial). Verify disulfide bond formation using
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non-reducing SDS-PAGE and mass spectrometry.

Protein Degradation: Add protease inhibitor cocktails during cell lysis. Use shorter expression times
to minimize exposure to proteases. Purify at 4°C and include stabilizers in storage buffers.

Applications of Recombinant CL22

Recombinant CL22 serves as a critical reagent in diverse research and development areas:

Immunology Research: Study T cell migration, dendritic cell-T cell interactions, and immune
regulation mechanisms. CL22's role in recruiting regulatory T cells makes it particularly valuable for

investigating immune tolerance and suppression.
Therapeutic Development: As a key chemokine in tumor microenvironment and autoimmune

diseases, CL22 is used for target validation, antibody screening, and therapeutic efficacy
assessment.

Diagnostic Applications: Utilize CL22 in assay development for monitoring disease states,
particularly in inflammatory conditions, autoimmune disorders, and certain cancers.

Drug Screening: Implement CL22-CCR4 interaction assays for screening potential inhibitors or
modulators of this pathway for inflammatory and oncological applications [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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